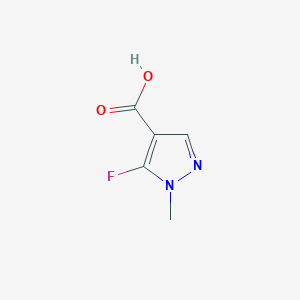

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazole family It is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position on the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 5-fluoro-1-methylpyrazole.

Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One common method involves the use of carbon dioxide (CO₂) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the carboxylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde or 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-methanol or 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to known bioactive pyrazole derivatives.

Medicine:

Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Agrochemicals: Explored for its use in the development of new fungicides and herbicides due to its ability to inhibit key enzymes in plant pathogens.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby disrupting cellular respiration in target organisms.

Comparación Con Compuestos Similares

5-Trifluoromethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group at the 3rd position.

Uniqueness:

Fluorine Substitution: The presence of a single fluorine atom at the 5th position can impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.

Methyl Group: The methyl group at the 1st position can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability.

Actividad Biológica

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry and agricultural sciences due to its notable biological activities. This article delves into the compound's biological activity, mechanisms of action, and its applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H6FN2O2, with a molecular weight of approximately 212.10 g/mol. The compound features a pyrazole ring with a fluorine atom at the fifth position and a carboxylic acid group at the fourth position. The presence of these functional groups influences its lipophilicity, stability, and overall biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting succinate dehydrogenase (SDH). This enzyme is crucial for mitochondrial respiration in various organisms, including fungi. Inhibition of SDH disrupts cellular respiration, leading to cell death in target pathogens.

Key Mechanisms:

- Enzyme Inhibition : The compound's structural similarity to known bioactive pyrazole derivatives allows it to inhibit specific enzymes effectively.

- Binding Interactions : Molecular docking studies indicate that this compound can form hydrogen bonds with key amino acids in SDH, enhancing its antifungal efficacy .

Biological Activity

Research has demonstrated that this compound exhibits significant antifungal properties. It is primarily utilized as an intermediate in synthesizing fungicides that target various phytopathogenic fungi.

Antifungal Efficacy:

A study reported that derivatives of this compound showed effective antifungal activity against several species, including Alternaria, Rhizoctonia solani, and Phytophthora infestans. The compound's effectiveness was measured through EC50 values, indicating its potency against these pathogens .

| Fungal Species | EC50 Value (µg/mL) | Activity Level |

|---|---|---|

| Colletotrichum orbiculare | 5.50 | Excellent |

| Rhizoctonia solani | 14.40 | Good |

| Phytophthora infestans | 75.54 | Moderate |

| Fusarium moniliforme | 79.42 | Moderate |

| Botryosphaeria berengeriana | 28.29 | Good |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antifungal Activity Study : A study published in Molecules evaluated various pyrazole derivatives, including this compound, demonstrating its superior antifungal properties compared to traditional fungicides like boscalid .

- Structure-Activity Relationship (SAR) : Research focused on SAR highlighted how modifications to the pyrazole ring could enhance antifungal activity. For instance, the introduction of different substituents at the 3-position significantly influenced the compound's efficacy against specific fungal strains .

- Environmental Impact Assessment : Investigations into the environmental fate of this compound indicated its potential as a metabolite in pesticide applications, raising considerations for its ecological impact when used in agricultural settings.

Propiedades

IUPAC Name |

5-fluoro-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJHSHAZYYNSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.